molecular formula C8H13NO2 B15208070 (S)-5-Isopropyl-1-methylpyrrolidine-2,4-dione

(S)-5-Isopropyl-1-methylpyrrolidine-2,4-dione

Cat. No.: B15208070
M. Wt: 155.19 g/mol
InChI Key: JWYRWJZQVPLMKQ-QMMMGPOBSA-N
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Description

(S)-5-Isopropyl-1-methylpyrrolidine-2,4-dione is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Isopropyl-1-methylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable diketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Isopropyl-1-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5-Isopropyl-1-methylpyrrolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Isopropyl-1-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Isopropyl-1-methylpyrrolidine-2,4-dione: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-Isopropyl-1-methylpyrrolidine-2,4-dione: The racemic mixture containing both enantiomers.

Uniqueness

(S)-5-Isopropyl-1-methylpyrrolidine-2,4-dione is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5S)-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione

InChI

InChI=1S/C8H13NO2/c1-5(2)8-6(10)4-7(11)9(8)3/h5,8H,4H2,1-3H3/t8-/m0/s1

InChI Key

JWYRWJZQVPLMKQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)CC(=O)N1C

Canonical SMILES

CC(C)C1C(=O)CC(=O)N1C

Origin of Product

United States

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